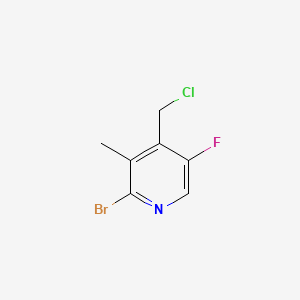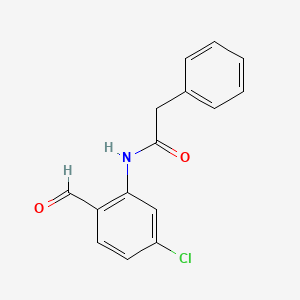![molecular formula C13H7Cl2N3O B15360433 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one](/img/structure/B15360433.png)
2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidin-4-one core with chloro substituents at the 2 and 3 positions, and a 4-chlorophenyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyridine and pyrimidinone rings. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, reagents, and purification methods are optimized to ensure high yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro positions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with various substituents at the chloro positions.
Applications De Recherche Scientifique
2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)propionic acid: A structurally related compound with applications in organic synthesis and medicinal chemistry.
p-Chlorocinnamic acid: Another related compound used in various chemical reactions and studies.
Uniqueness: 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one stands out due to its unique combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H7Cl2N3O |
|---|---|
Poids moléculaire |
292.12 g/mol |
Nom IUPAC |
2-chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H7Cl2N3O/c14-8-3-5-9(6-4-8)18-12(19)11-10(17-13(18)15)2-1-7-16-11/h1-7H |
Clé InChI |
GBPNBPSBKVCCIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)N(C(=N2)Cl)C3=CC=C(C=C3)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


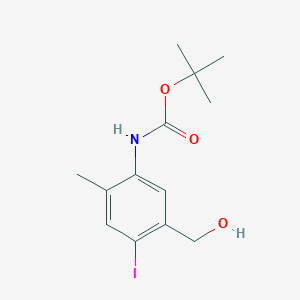
![tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate;hydrochloride](/img/structure/B15360352.png)
![(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate](/img/structure/B15360369.png)
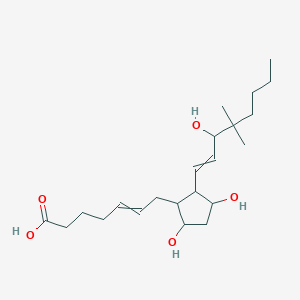
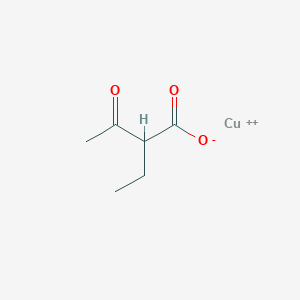
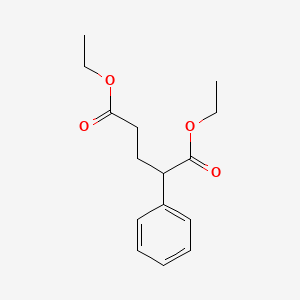
![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)
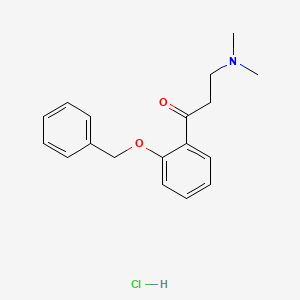

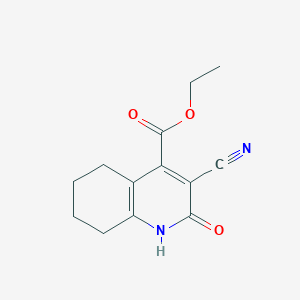
![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)

